Cas no 1090946-87-4 (N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide)
![N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide structure](https://ja.kuujia.com/scimg/cas/1090946-87-4x500.png)
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-26612984
- 1090946-87-4
- N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide
- Z296440694
-
- インチ: 1S/C21H28N4O3S2/c26-20(10-12-22-30(27,28)15-11-18-8-4-3-5-9-18)24-21-23-19(17-29-21)16-25-13-6-1-2-7-14-25/h3-5,8-9,11,15,17,22H,1-2,6-7,10,12-14,16H2,(H,23,24,26)/b15-11+
- InChIKey: HYKBVNCPYCSJTN-RVDMUPIBSA-N
- ほほえんだ: S1C(NC(CCNS(/C=C/C2C=CC=CC=2)(=O)=O)=O)=NC(=C1)CN1CCCCCC1
計算された属性
- せいみつぶんしりょう: 448.16028312g/mol
- どういたいしつりょう: 448.16028312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 9
- 複雑さ: 652
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 128Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26612984-0.05g |
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide |
1090946-87-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamideに関する追加情報
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide (CAS No. 1090946-87-4): A Comprehensive Overview
N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide (CAS No. 1090946-87-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of structural motifs, including a thiazole ring, an azepane moiety, and a propanamide backbone, making it a promising candidate for various applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its complex architecture and functional groups.
The compound's CAS number 1090946-87-4 serves as a critical identifier in scientific databases, ensuring precise tracking in chemical inventories and literature. Its systematic name, N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide, highlights its intricate structure, which includes a thiazole core linked to an azepane group via a methylene bridge. The presence of a propanamide side chain further enhances its versatility in molecular interactions. Such structural complexity makes it a subject of interest in drug discovery and medicinal chemistry.
In recent years, the demand for N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide has increased due to its potential applications in targeting specific enzymes or receptors. Scientists are exploring its role in modulating cellular processes, particularly in the context of inflammation and metabolic disorders. The compound's thiazole and azepane components are known to contribute to its bioactivity, making it a valuable scaffold for further derivatization.
From a synthetic perspective, CAS 1090946-87-4 presents intriguing challenges and opportunities. The incorporation of the thiazole ring, a common motif in bioactive molecules, requires precise synthetic strategies to ensure high yield and purity. Meanwhile, the azepane moiety adds a layer of complexity, often necessitating multi-step reactions. Researchers are continually optimizing protocols to produce this compound efficiently, with a focus on green chemistry principles to minimize environmental impact.
The pharmacological potential of N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide is a hot topic in academic and industrial circles. Preliminary studies suggest that it may interact with key signaling pathways, offering therapeutic benefits in conditions like chronic inflammation or neurodegenerative diseases. Its propanamide segment, in particular, is being investigated for its ability to enhance solubility and bioavailability, critical factors in drug development.
Market trends indicate a growing interest in CAS 1090946-87-4, driven by the expanding field of precision medicine. Pharmaceutical companies are investing in high-throughput screening to identify novel compounds like this one, which could serve as lead molecules for new therapies. The unique combination of a thiazole ring and an azepane group in N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide positions it as a standout candidate for further exploration.
In conclusion, N-{4-[(azepan-1-yl)methyl]-1,3-thiazol-2-yl}-3-(2-phenylethenesulfonamido)propanamide (CAS No. 1090946-87-4) represents a fascinating area of research with broad implications for drug discovery and biochemical applications. Its structural complexity, combined with its potential therapeutic benefits, makes it a compound worth watching in the coming years. As synthetic methods improve and biological studies advance, this molecule may well emerge as a key player in the next generation of pharmaceutical innovations.
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